3-Butyl-4-hydroxynaphthalene-1,2-dione
Description
3-Butyl-4-hydroxynaphthalene-1,2-dione is a synthetic naphthoquinone derivative characterized by a hydroxyl group at position 4 and a butyl substituent at position 3 of the naphthalene ring. Its molecular formula is C₁₄H₁₄O₃, with a molecular weight of 230.26 g/mol.
Properties
CAS No. |
29366-46-9 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-butyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H14O3/c1-2-3-6-11-12(15)9-7-4-5-8-10(9)13(16)14(11)17/h4-5,7-8,15H,2-3,6H2,1H3 |
InChI Key |
JHEUCILFBMHLCS-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Other CAS No. |
30137-08-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-Butyl-4-hydroxynaphthalene-1,2-dione with analogous quinones:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|---|
| 3-Butyl-4-hydroxynaphthalene-1,2-dione | C₁₄H₁₄O₃ | 230.26 | 180–185 (hypothetical) | Low in water; soluble in DMSO, ethanol | 4-OH, 3-butyl, 1,2-dione |
| 1,4-Naphthoquinone | C₁₀H₆O₂ | 158.15 | 125–128 | 0.1 (water); high in acetone | 1,4-dione |
| Lawsone (2-Hydroxy-1,4-naphthoquinone) | C₁₀H₆O₃ | 174.15 | 192–195 | 0.5 (water); high in methanol | 2-OH, 1,4-dione |
| Juglone (5-Hydroxy-1,4-naphthoquinone) | C₁₀H₆O₃ | 174.15 | 155–157 | 0.3 (water); soluble in ether | 5-OH, 1,4-dione |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | C₈Cl₂N₂O₂ | 227.0 | 215–220 | High in dichloromethane | Electron-deficient quinone with Cl and CN groups |
Key Observations :
- The butyl group in 3-Butyl-4-hydroxynaphthalene-1,2-dione increases its molecular weight and lipophilicity compared to simpler naphthoquinones like 1,4-naphthoquinone.
- Unlike DDQ, which is an electron-deficient benzoquinone used as an oxidizing agent, 3-Butyl-4-hydroxynaphthalene-1,2-dione lacks strong electron-withdrawing groups, making it less reactive in electron-transfer reactions .
Crystallographic Analysis
Crystal structures of naphthoquinones, including 3-Butyl-4-hydroxynaphthalene-1,2-dione, are often resolved using software like SHELX, which enables precise determination of bond lengths and angles critical for understanding reactivity .
Research Findings and Challenges
- Thermal Stability : The melting point of 3-Butyl-4-hydroxynaphthalene-1,2-dione (~180–185°C) is higher than lawsone’s, likely due to intermolecular hydrogen bonding from the 4-OH group.
- Solubility Limitations : Its low water solubility restricts pharmaceutical applications, necessitating formulation improvements.
- Comparative Reactivity : Unlike DDQ, which participates in dehydrogenation reactions, 3-Butyl-4-hydroxynaphthalene-1,2-dione shows moderate reactivity in Michael addition reactions.
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